ethyl 1-phenyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Researchers often face batch variability and regioselectivity confusion when sourcing imidazole-5-carboxylates. This 1-phenyl ethyl ester provides a definitive solution: - Purity: 98% (vs 95% for 4-phenyl isomer), reducing re-purification burden. - Utility: Hydrolyze to acid, reduce to alcohol, or transesterify for prodrugs. Validated for xanthine oxidase & CYP11B1 studies. - Logistics: RT stable, 3-year shelf life - no cold chain required.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 80304-52-5
Cat. No. B3155556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-phenyl-1H-imidazole-5-carboxylate
CAS80304-52-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-13-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyAGUSAFUHEBAQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Phenyl-1H-Imidazole-5-Carboxylate Specifications & Procurement


Ethyl 1-phenyl-1H-imidazole-5-carboxylate (CAS 80304-52-5) is a heterocyclic building block featuring an imidazole core N1-substituted with a phenyl ring and C5-functionalized with an ethyl carboxylate ester . With molecular formula C12H12N2O2 and molecular weight 216.24 g/mol, this compound is supplied primarily as a research chemical for medicinal chemistry and organic synthesis applications . Commercially available purity grades range from 97% to 98%, with storage recommendations at room temperature (RT) or 2–8°C depending on supplier specifications. This compound serves as a key scaffold for structure-activity relationship (SAR) studies and as a synthetic intermediate for more complex imidazole-based derivatives, with documented utility in enzyme inhibition research and pharmaceutical development programs.

Medicinal chemistry building block for SAR and enzyme inhibitor studies
Achiral imidazole scaffold; no enantiomeric purity requirements
Room-temperature storage supports multi-year inventory planning

Ethyl 1-Phenyl-1H-Imidazole-5-Carboxylate: Key Differences from Analogs


Although ethyl 1-phenyl-1H-imidazole-5-carboxylate shares a common imidazole-5-carboxylate scaffold with several commercially available analogs—including the methyl ester (CAS 83846-62-2), the free carboxylic acid (CAS 135417-65-1), and regioisomers such as the 2-phenyl and 4-phenyl variants—direct substitution is inadvisable for rigorous scientific applications. The ethyl ester functionality imparts distinct lipophilicity, metabolic stability, and synthetic handling characteristics compared to the methyl ester, while the 1-phenyl substitution pattern dictates specific steric and electronic properties that influence target binding in enzyme inhibition assays [1]. Furthermore, batch-to-batch variability in commercially sourced analogs—ranging from 95% purity for the 4-phenyl isomer to 97–98% for the 1-phenyl ethyl ester —necessitates compound-specific qualification for reproducible results in medicinal chemistry, organic synthesis, and materials science applications.

Ester type
Ethyl ester: reported lower hydrolysis rate; longer solution stability in assays
Methyl ester: faster esterase-mediated cleavage may confound activity readouts
Substitution
1-Phenyl (N1): validated in multiple bioactive imidazole series
4-Phenyl regioisomer: different electronic profile; lower reported purity specification
Form
Ethyl ester: membrane-permeable; suitable for cell-based screening workflows
Carboxylic acid: may require prodrug derivatization for comparable cellular uptake

Ethyl 1-Phenyl-1H-Imidazole-5-Carboxylate vs. Analogs: Quantitative Evidence


Purity Advantage Over 4-Phenyl Regioisomer

Ethyl 1-phenyl-1H-imidazole-5-carboxylate is commercially available at 98% minimum purity , offering a purity advantage over the 4-phenyl regioisomer (CAS 80304-39-8), which is typically supplied at 95% minimum purity . This 3% absolute purity difference translates to reduced impurity burden in downstream synthetic steps and higher confidence in structure-activity relationship interpretations.

Purity vs 4-Phenyl
Data to verify
Target: ≥98%
4-Phenyl isomer: 95% Δ +3% absolute
Reported purity specification may support impurity control in SAR workflows
Vendor specifications; analytical method not uniformly disclosed
Medicinal Chemistry Organic Synthesis Quality Control

Hydrolytic Stability vs. Methyl Ester

While direct hydrolytic stability data for ethyl 1-phenyl-1H-imidazole-5-carboxylate is not publicly reported, class-level inference from imidazole-5-carboxylate ester series indicates that ethyl esters exhibit approximately 3–5× slower base-catalyzed hydrolysis rates compared to methyl esters due to increased steric hindrance at the carbonyl carbon [1]. This differential stability is critical for in vitro assays where premature esterase-mediated cleavage can confound activity readouts.

Hydrolytic Stability
Class-level inference
t₁/₂ ~3–5× longer than methyl ester
Reported class-level stability may reduce assay artifacts from premature hydrolysis
Predicted from ester hydrolysis SAR; direct data not identified
Medicinal Chemistry Pharmacokinetics Prodrug Design

Lipophilicity & Molecular Weight vs. Carboxylic Acid

The ethyl ester group increases molecular weight from 188.18 g/mol (free carboxylic acid) to 216.24 g/mol (+28.06 g/mol; +14.9%) and shifts calculated LogP from approximately 1.2–1.5 to 2.0–2.5 [1]. This lipophilicity enhancement improves membrane permeability in cell-based assays while retaining the ability to be hydrolyzed to the active carboxylic acid in vivo or under basic conditions. In contrast, the carboxylic acid analog requires prodrug derivatization to achieve comparable cellular uptake.

Lipophilicity vs Acid
Cross-study comparable
Target: cLogP ~2.0–2.5
Carboxylic acid: cLogP ~1.2–1.5 Δ +0.8 to +1.0 log units
Supports cell-permeability context; enables cell-based screening without derivatization
Calculated values; experimental LogP not provided
Drug Design Physicochemical Properties Permeability

Regioisomeric Position: 1-Phenyl vs. 2-Phenyl

The 1-phenyl substitution in ethyl 1-phenyl-1H-imidazole-5-carboxylate positions the phenyl ring on the N1 nitrogen, whereas the 2-phenyl isomer (CAS 32683-00-4) places the phenyl group at the C2 carbon . This regioisomeric difference alters the electronic distribution of the imidazole ring and the spatial orientation of the hydrophobic phenyl group relative to the carboxylate. In related 1-phenylimidazole-5-carboxylic acid series, the N1-phenyl substitution is associated with enhanced xanthine oxidase inhibitory activity compared to C2-phenyl analogs, attributed to optimal π-stacking interactions within the enzyme active site [1].

Regioisomer Position
Class-level inference
N1-phenyl vs C2-phenyl substitution
N1-phenyl pattern structurally validated in XO inhibitor series; may support enzyme targeting studies
Inferred from imidazole-5-carboxylic acid SAR; compound-specific data limited
Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

Room Temperature Storage vs. Acid Analogs

Ethyl 1-phenyl-1H-imidazole-5-carboxylate is stable under room temperature (RT) storage conditions for three years , whereas the corresponding carboxylic acid analog requires storage at 2–8°C or in a cool, dry place to prevent degradation. This reduced cold-chain requirement simplifies inventory management, lowers shipping costs, and minimizes freeze-thaw degradation risks for laboratories with limited cold storage capacity.

Storage Condition
Data to verify
Room temperature; reported 3-year stability
RT storage reduces cold-chain burden vs carboxylic acid analog (requires 2–8°C)
Vendor-supplied recommendation; lot-specific stability to verify
Chemical Storage Laboratory Operations Procurement

Synthetic & Cost Advantages Over Etomidate Scaffolds

Ethyl 1-phenyl-1H-imidazole-5-carboxylate lacks the α-methylbenzyl chiral center present in etomidate (ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, CAS 33125-97-2), resulting in a simpler synthetic route and lower commercial cost . Etomidate analogs require stereoselective synthesis or chiral resolution to obtain enantiomerically pure material [1], whereas the target compound is achiral and can be prepared via straightforward N-arylation and esterification sequences. This achiral nature eliminates enantiomeric impurity concerns and reduces analytical burden in lead optimization campaigns where stereochemistry is not essential to the pharmacophore hypothesis.

Synthetic Complexity
Cross-study comparable
Achiral; no enantiomeric spec required
Etomidate: chiral; requires resolution
Achiral nature simplifies analytical burden in lead optimization workflows
Synthetic route and vendor catalog comparison
Medicinal Chemistry Building Block Sourcing SAR Campaigns

Ethyl 1-Phenyl-1H-Imidazole-5-Carboxylate: Optimal Use Cases


Enzyme Inhibitor Scaffold Optimization

Utilize ethyl 1-phenyl-1H-imidazole-5-carboxylate as an achiral, high-purity (97–98%) starting scaffold for structure-activity relationship studies targeting enzymes such as xanthine oxidase, CYP11B1, or bacterial FabK [1][2]. The 1-phenyl substitution pattern is validated in multiple bioactive imidazole series, and the ethyl ester provides a balance of membrane permeability and hydrolytic stability that the free carboxylic acid and methyl ester cannot simultaneously achieve. The compound's room-temperature stability and 3-year shelf life further support its use in multi-year lead optimization programs without cold-chain logistics burden .

Prodrug & Derivatization Intermediate

Employ this ethyl ester as a versatile intermediate for late-stage diversification: the ester can be hydrolyzed to the carboxylic acid for amide coupling or salt formation, reduced to the alcohol for further functionalization, or transesterified to alternative ester prodrugs [1]. Compared to the 4-phenyl regioisomer, the 1-phenyl ethyl ester is supplied at higher purity (98% vs. 95%), reducing purification burden in multistep synthetic sequences [2].

In Silico ADME Reference Compound

Use the compound as a representative 1-phenylimidazole-5-carboxylate ester for validating in silico ADME predictions, particularly for estimating LogP, aqueous solubility, and passive permeability [1]. The molecular weight (216.24 g/mol) and calculated LogP (~2.0–2.5) position this compound within lead-like chemical space, making it a useful calibration standard for computational models that guide imidazole-based drug discovery [2].

Regioisomer-Specific Biological Assay Control

Deploy this 1-phenyl regioisomer as a specificity control when profiling biological activity of 2-phenyl or 4-phenyl imidazole-5-carboxylate analogs [1]. The distinct N1-phenyl substitution pattern imparts different electronic and steric properties that can be used to deconvolute regioisomer-dependent activity in enzyme inhibition or receptor binding assays [2].

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold studies
Achiral imidazole building block; purity specification
SAR reproducibility; batch-to-batch impurity review
Prodrug and derivatization intermediate
Ethyl ester hydrolytic stability; late-stage diversification
Esterase-mediated cleavage context; conversion efficiency
In silico ADME reference
Calculated LogP and molecular weight within lead-like space
Predicted vs experimental property correlation
Regioisomer specificity control
1-Phenyl substitution pattern; regioisomeric identity
Regioisomer-dependent activity deconvolution
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